Enhanced Lipophilicity and Reduced Polar Surface Area Relative to 3-(1H-Indol-1-yl)benzamide
N-Cyclopropyl-3-(1H-indol-1-yl)benzamide exhibits a computed XLogP3 of 3.5, which is 1.0 log unit higher than that of 3-(1H-indol-1-yl)benzamide (XLogP3 = 2.5), and a TPSA of 34 Ų versus 48 Ų, representing a 14 Ų reduction [1][2]. The combined increase in lipophilicity and decrease in polarity suggest improved passive membrane permeability and potential for blood-brain barrier penetration, key parameters in CNS-targeted drug discovery [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 34 Ų |
| Comparator Or Baseline | 3-(1H-indol-1-yl)benzamide (CAS 25660-43-9): XLogP3 = 2.5; TPSA = 48 Ų |
| Quantified Difference | ΔXLogP3 = +1.0; ΔTPSA = -14 Ų (29% reduction) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) [1][2] |
Why This Matters
Procurement decisions for lead-like or CNS-oriented compound libraries should prioritize analogs with XLogP3 between 1–4 and TPSA < 60–70 Ų; the target compound falls within a more favorable range for CNS permeability than its des-cyclopropyl analog, making it a strategically distinct candidate for permeability-sensitive screening cascades.
- [1] PubChem Compound Summary for CID 49677386, N-cyclopropyl-3-(1H-indol-1-yl)benzamide. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary for CID 49677387, 3-(1H-indol-1-yl)benzamide. National Center for Biotechnology Information, 2024. View Source
